3-Bromopyridazine-4-carboxylic acid
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Overview
Description
3-Bromopyridazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O2 It is a derivative of pyridazine, characterized by the presence of a bromine atom at the third position and a carboxylic acid group at the fourth position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromopyridazine-4-carboxylic acid typically involves the bromination of pyridazine derivatives. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol . Another approach involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables the efficient synthesis of a series of 1,6-dihydropyridazines .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromopyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridazines
- Alcohol derivatives
- Complex heterocyclic compounds
Scientific Research Applications
3-Bromopyridazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromopyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
4-Bromopyridine-3-carboxylic acid: Similar structure but with different substitution pattern.
3-Bromopyridine: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
Pyridazine and Pyridazinone Derivatives: Share the pyridazine core but differ in functional groups and substitution patterns.
Uniqueness: 3-Bromopyridazine-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C5H3BrN2O2 |
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Molecular Weight |
202.99 g/mol |
IUPAC Name |
3-bromopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H,(H,9,10) |
InChI Key |
JQVFNHDPWPMTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=C1C(=O)O)Br |
Origin of Product |
United States |
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